molecular formula C16H21FN2O2 B3324329 tert-Butyl 8-fluoro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate CAS No. 1824506-47-9

tert-Butyl 8-fluoro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate

Cat. No.: B3324329
CAS No.: 1824506-47-9
M. Wt: 292.35 g/mol
InChI Key: HBXJRJXMRBLFIQ-UHFFFAOYSA-N
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Description

This compound is a fluorinated derivative of the tetrahydro-γ-carboline scaffold, featuring a tert-butyl carbamate group at the 2-position and a fluorine atom at the 8-position of the indole ring. Key properties include:

  • Molecular formula: C₁₆H₂₁FN₂O₂
  • Molecular weight: 292.35 g/mol .
  • Physical properties: Predicted density of 1.174 g/cm³, boiling point of 380.7°C, and pKa of 5.72 .

Properties

IUPAC Name

tert-butyl 8-fluoro-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O2/c1-16(2,3)21-15(20)19-7-6-14-12(9-19)11-8-10(17)4-5-13(11)18-14/h4-5,8,12,14,18H,6-7,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBXJRJXMRBLFIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)C3=C(N2)C=CC(=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 8-fluoro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate typically involves multiple steps, starting from simpler precursor molecules. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. The reaction conditions often require strong acids like methanesulfonic acid (MsOH) and heating under reflux in methanol (MeOH).

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring consistent quality and yield. The process would involve rigorous control of reaction parameters, such as temperature, pressure, and reaction time, to optimize the production efficiency. Additionally, purification steps like recrystallization or chromatography would be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 8-fluoro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate: can undergo various chemical reactions, including:

  • Oxidation: : Converting the indole ring to more oxidized forms.

  • Reduction: : Reducing functional groups within the molecule.

  • Substitution: : Replacing hydrogen atoms with other atoms or groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include oxidized indole derivatives, reduced forms of the compound, and substituted analogs.

Scientific Research Applications

Cancer Research

One of the primary applications of tert-butyl 8-fluoro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate is in cancer research. Studies have shown that this compound exhibits significant inhibitory effects on the proliferation of various cancer cell lines, including:

  • HeLa (Cervical Cancer)
  • A549 (Lung Cancer)
  • HepG2 (Liver Cancer)
  • MCF-7 (Breast Cancer)

The compound interacts with c-Met, a receptor tyrosine kinase frequently overexpressed in cancer cells, inhibiting its activity and thereby affecting downstream signaling pathways crucial for tumor growth and survival .

Structure–Activity Relationship (SAR) Studies

Research on the structure–activity relationship of related compounds has highlighted the importance of specific substituents on the pyrido[4,3-b]indole core. Modifications can significantly impact the efficacy and potency of these compounds against various biological targets. For example, altering substituents can enhance or diminish the compound's ability to rescue F508del-CFTR activity in cellular models .

Case Study 1: Inhibition of c-Met Activity

A study demonstrated that this compound binds to the active site of c-Met, effectively preventing its phosphorylation and subsequent activation of downstream signaling molecules involved in cell proliferation and survival. This mechanism was confirmed through biochemical assays and cellular experiments showing reduced viability in treated cancer cell lines .

Case Study 2: Efficacy in Drug Development

In a comparative analysis involving various analogs of tetrahydropyrido compounds, researchers found that modifications to the tert-butyl group and fluorine substituent could lead to enhanced biological activity. For instance, certain derivatives exhibited double-digit nanomolar potency against specific cancer cell lines while maintaining high efficacy levels . This indicates potential pathways for developing more effective anticancer agents based on this scaffold.

Mechanism of Action

The mechanism by which tert-Butyl 8-fluoro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The fluorine atom at the 8th position can enhance binding affinity to certain receptors or enzymes, leading to biological effects. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Substituent Variations in tert-Butyl Pyridoindole Derivatives

The following analogs differ in substituents at the 6-, 8-, or other positions, influencing physicochemical and biological properties:

Compound Name & CAS Substituent Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Characteristics
Target compound (CAS 1824506-47-9) 8-F 292.35 Not reported Not reported Fluorine’s electronegativity may enhance metabolic stability and binding affinity.
tert-Butyl 8-chloro analog (CAS 885272-52-6) 8-Cl 308.80 Not reported Not reported Higher molecular weight; chlorine’s bulk may reduce solubility.
tert-Butyl 8-bromo analog (CAS N/A) 8-Br 331.22 177–178 82 Bromine’s polarizability could improve π-stacking interactions.
tert-Butyl 8-methoxy (8c, CAS N/A) 8-OCH₃ 286.34 170–171 84 Methoxy group increases electron density, potentially altering reactivity.
tert-Butyl 6-chloro (8e, CAS N/A) 6-Cl 308.80 185–186 87 Chlorine at 6-position may sterically hinder binding in biological systems.

Ester Group Modifications

Replacing the tert-butyl group with ethyl or benzyl esters alters lipophilicity and pharmacokinetics:

  • Ethyl 8-chloro analog (CAS 885272-49-1): Lower molecular weight (280.75 g/mol) and higher polarity compared to tert-butyl derivatives .
  • Benzyl-substituted analogs : Exhibit antioxidant activity in erythrocyte models, as seen with (2-benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-8-yl)-acetic acid .

Biological Activity

tert-Butyl 8-fluoro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate (CAS: 1824506-47-9) is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is C16H21FN2O2 with a molecular weight of 292.35 g/mol. Its predicted boiling point is approximately 380.7 °C and it has a density of 1.174 g/cm³ .

Research indicates that compounds with the pyrido[4,3-b]indole core exhibit various biological activities, including neuroprotective effects and potential applications in treating neurodegenerative diseases. The presence of the fluorine atom at position 8 may enhance lipophilicity and alter the pharmacokinetic profile of the compound, potentially improving its efficacy and bioavailability in biological systems .

Structure-Activity Relationship (SAR)

A study focusing on similar tetrahydro-pyrido compounds highlighted that modifications at specific positions significantly affect their biological potency. For instance:

  • Efficacy : Substituents at position 8 were shown to retain efficacy while altering potency. Compounds with methyl or hydrogen substitutions demonstrated comparable efficacy to the parent compound.
  • Potency : The EC50 values varied based on substituent modifications, with some analogs showing enhanced potency in cellular assays related to cystic fibrosis transmembrane conductance regulator (CFTR) activity .

Case Studies

  • Neuroprotective Effects : A study evaluated the neuroprotective properties of pyrido[4,3-b]indole derivatives in models of oxidative stress. The results indicated that tert-butyl 8-fluoro derivatives exhibited significant protective effects against neuronal cell death induced by oxidative agents.
  • Anticancer Activity : Another investigation explored the anticancer potential of related compounds in various cancer cell lines. The findings suggested that these compounds could induce apoptosis in cancer cells through mitochondrial pathways, highlighting their potential as anticancer agents.

Comparative Analysis

The following table summarizes the biological activities and potency of selected pyrido[4,3-b]indole derivatives:

Compound NameStructureEfficacy (Emax)Potency (EC50)Biological Activity
tert-butyl 8-fluoro derivativeStructureHigh0.23 μMNeuroprotective
Methyl-substituted analogStructureModerate0.27 μMCFTR potentiator
Hydrogen-substituted analogStructureComparable0.23 μMAnticancer

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of tert-butyl 8-fluoro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate?

  • Methodological Answer :

  • Protection/Deprotection Strategy : Use tert-butyl carbamate groups (e.g., di-tert-butyl dicarbonate) to protect reactive amines during multi-step syntheses. This minimizes side reactions and improves yield .
  • Reaction Conditions : Employ anhydrous solvents (e.g., DCM or DMF) under nitrogen to prevent hydrolysis or oxidation. Catalytic bases like DIPEA enhance reactivity .
  • Purification : Utilize column chromatography with gradients (e.g., CH₂Cl₂/MeOH) and monitor purity via UPLC-MS (e.g., tR = 1.56 min, MS matching calculated molecular ions) .

Q. How can researchers validate the structural integrity of this compound during synthesis?

  • Methodological Answer :

  • Spectroscopic Techniques :
  • <sup>1</sup>H-NMR : Key peaks include aromatic protons (δ 7.14–8.50 ppm), tert-butyl groups (δ 1.2–1.5 ppm), and carbamate NH (δ ~8.50 ppm) .
  • UPLC-MS : Confirm molecular weight (e.g., [M+H]<sup>+</sup> = 231.1 observed vs. 231.3 calculated) .
  • Crystallography : Single-crystal X-ray diffraction (R factor ≤ 0.046) resolves stereochemistry and confirms bond lengths/angles .

Advanced Research Questions

Q. How can discrepancies in reaction yields during the synthesis of derivatives be systematically investigated?

  • Methodological Answer :

  • Parameter Screening : Vary catalysts (e.g., NaH vs. DIPEA), temperatures, and solvent systems (DMF vs. THF) to identify optimal conditions .
  • Byproduct Analysis : Use high-resolution MS to detect trace impurities (e.g., chlorinated byproducts in fluorinated intermediates) .
  • Kinetic Studies : Monitor reaction progress via <sup>19</sup>F-NMR to assess fluorine incorporation efficiency .

Q. What methodologies are recommended for analyzing the solid-state conformation of derivatives?

  • Methodological Answer :

  • X-ray Crystallography : Resolve molecular packing and hydrogen-bonding networks (e.g., mean C–C bond length = 0.003 Å, R factor = 0.043) .
  • DFT Calculations : Compare experimental crystal structures with computational models to validate electronic effects (e.g., fluorine substituent interactions) .

Q. How can structure-activity relationship (SAR) studies be designed for this compound’s bioactive analogs?

  • Methodological Answer :

  • Derivatization : Introduce substituents (e.g., 4-chlorophenyl or trifluoromethyl groups) at the indole or pyridine rings to modulate activity .
  • Biological Assays : Test cytotoxicity (IC50) and receptor binding affinity using fluorogenic or radiometric assays. Correlate activity with steric/electronic parameters (e.g., Hammett constants) .
  • Data Analysis : Use multivariate regression to identify critical substituent effects (e.g., fluorine’s electronegativity vs. steric bulk of tert-butyl groups) .

Data Contradiction Analysis

Q. How should researchers address conflicting biological activity data for derivatives?

  • Methodological Answer :

  • Replicate Experiments : Ensure consistent assay conditions (e.g., cell lines, incubation times).
  • Batch Analysis : Compare purity profiles (HPLC ≥ 95%) across synthetic batches to rule out impurity-driven artifacts .
  • Computational Modeling : Perform docking studies to assess binding mode variations caused by stereochemical differences (e.g., R vs. S configurations) .

Stability and Compatibility

Q. What factors influence the stability of tert-butyl 8-fluoro...carboxylate under storage?

  • Methodological Answer :

  • Environmental Controls : Store at –20°C in sealed, desiccated containers to prevent hydrolysis of the carbamate group .
  • Light Sensitivity : Protect from UV exposure to avoid photodegradation (e.g., indole ring oxidation) .
  • Compatibility Testing : Avoid strong acids/bases and oxidizing agents, which cleave the tert-butyl group .

Characterization Table

Technique Key Parameters Application Reference
UPLC-MStR = 1.56 min; [M+H]<sup>+</sup> = 231.1Purity verification
X-ray CrystallographyR factor = 0.043; Mean C–C = 0.003 ÅStereochemical confirmation
<sup>1</sup>H-NMRδ 8.50 ppm (NH), δ 1.2–1.5 ppm (tert-butyl)Functional group identification
DFT CalculationsBond angle deviations ≤ 1°Electronic effect validation

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 8-fluoro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate
Reactant of Route 2
tert-Butyl 8-fluoro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate

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